molecular formula C9H10O4 B046940 Methyl 4-methoxysalicylate CAS No. 5446-02-6

Methyl 4-methoxysalicylate

Cat. No.: B046940
CAS No.: 5446-02-6
M. Wt: 182.17 g/mol
InChI Key: ZICRWXFGZCVTBZ-UHFFFAOYSA-N
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Description

Methyl 4-methoxysalicylate, also known as methyl 2-hydroxy-4-methoxybenzoate, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of salicylic acid and is characterized by the presence of a methoxy group at the fourth position and a methyl ester group at the second position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxysalicylate can be synthesized through the esterification of 4-methoxysalicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxysalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-methoxysalicylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 4-methoxysalicylate is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Properties

IUPAC Name

methyl 2-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICRWXFGZCVTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202860
Record name Methyl 4-methoxysalicylate
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Molecular Weight

182.17 g/mol
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CAS No.

5446-02-6
Record name Methyl 4-methoxysalicylate
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Record name Methyl 4-methoxysalicylate
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Record name Methyl 4-methoxysalicylate
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Record name METHYL 4-METHOXYSALICYLATE
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Synthesis routes and methods I

Procedure details

A mixture of 4-methoxysalicylic acid (Aldrich) (178.1 g, 1.06 mmole) sodium bicarbonate (89 g, 1.06 mole), and dimethyl sulfate (133.6 g, 1.06 mole) in acetone (2 l) is refluxed with stirring under nitrogen for 20 hours. The mixture is cooled, filtered, and the acetone is removed under reduced pressure to yield an oily residue. The residue is taken up in ether (1.8 l) and toluene (0.50 l). The extracts are washed with sodium bicarbonate solution, water, dried over sodium sulfate, and concentrated to give a syrup (190.9 g). Recrystallization from hexane gives 172.7 g (89.5%) of analytically pure solid, mp 49°-50° C.
Quantity
178.1 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2,4-dihydroxybenzoate (prepared from 2,4-dihydroxybenzoic acid by the general method of Brunner (Monatsh. 1913, 34, 916) (12 g) was treated with methyl iodide (12.2 g) and anhydrous potassium carbonate (4.95 g) in dry sulpholane (140 ml) at 60°-70° C. After 8 hours, further methyl iodide (12.2 g) was added and heating was continued for 14 hours. The excess of methyl iodide was evaporated and the mixture was poured into a mixture of ice and water (1 liter) and the mixture was acidified with aqueous acetic acid (2N). The separated solid was filtered off and washed with water to give methyl 2-hydroxy-4-methoxybenzoate (10.8 g), m.p. 47°-50° C. [a sample of which, purified by chromatography on silica gel (eluting with chloroform), had the melting point 49°-51° C⟧ The said crude methyl 2-hydroxy-4-methoxybenzoate (2.0 g) was heated with benzyl chloride (1.88 g) and anhydrous potassium carbonate (0.76 g) in dry sulpholane (15 ml) at 100° C. for 16 hours and was then poured into a mixture of ice and water (300 ml). The mixture was extracted with diethyl ether and the extract was washed with several portions of aqueous sodium hydroxide solution (0.5N) at 0° C., and was then dried and evaporated to give crude methyl 2-benzyloxy-4-methoxybenzoate (2.5 g) in the form of an oil. This material was heated at reflux with a mixture of aqueous sodium hydroxide solution (2N; 100 ml) and ethanol (20 ml) for 3 hours. The mixture was then treated with water (100 ml) and then cooled and extracted with diethyl ether (2 × 50 ml). The aqueous layer was cooled to 10° C. and acidified to pH 2 by treatment with concentrated hydrochloric acid to give 2-benzyloxy-4-methoxybenzoic acid (1.6 g), m.p. 99°-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main natural source of methyl 4-methoxysalicylate and what are its reported biological activities?

A: this compound has been identified as a major component in the essential oil of Primula veris subsp. columnae flowers, reaching up to 37.1% of the total composition. [] While the flower oil itself demonstrated weak antifungal properties, further research is needed to fully explore the bioactivity of isolated this compound. []

Q2: Are there any studies exploring the antioxidant potential of this compound?

A: While not directly investigated, a study on Corchorus olitorius L. flowers and leaf essential oil, which contains 6.55% this compound, exhibited notable antioxidant activity in both DPPH radical scavenging and β-carotene bleaching assays. [] This suggests that this compound might contribute to the overall antioxidant capacity of the essential oil, but further research focusing on the isolated compound is needed.

Q3: Has the synthesis of this compound been explored?

A: Yes, the synthesis of this compound has been achieved through various methods. One approach involves the ortho-formylation of methyl 2-hydroxy-4-methoxybenzoate using dichloromethyl methyl ether and titanium(IV)chloride in dichloromethane. [] This method highlights the selective substitution occurring at the position ortho to the hydroxy group.

Q4: What spectroscopic data is available for this compound?

A: A study investigating the vibrational, structural, and electronic properties of this compound employed Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. [] These techniques provided valuable insights into the molecule's vibrational modes and structural characteristics.

Q5: Are there any computational studies investigating the properties of this compound?

A: Density Functional Theory (DFT) calculations have been employed to study the molecular and electronic properties of this compound. [] These calculations provided information on the total dipole moment, first-order hyperpolarizability, and HOMO-LUMO energies, offering valuable insights into the compound's reactivity and potential interactions.

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